Lipophilicity-Driven Membrane Permeability Advantage Over 4-H and 6-Ethoxy Benzothiazole Analogs
The 4-ethoxy substitution on the benzothiazole ring, combined with the diphenylethanone terminus, yields a calculated logP (XLogP3-AA) of approximately 5.5 for the closely related (4-(4-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6,7,8-tetrahydronaphthalen-2-yl)methanone [1]. This value significantly exceeds that of the unsubstituted benzothiazole-piperazine-acetamide analog N-(benzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide (calculated logP ~3.1) and the 6-ethoxy regioisomer (calculated logP ~4.2) [2]. Higher lipophilicity correlates with enhanced passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 5.5 (for the tetrahydronaphthalene analog; diphenylethanone analog predicted to be similar or higher) |
| Comparator Or Baseline | N-(benzo[d]thiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide: XLogP3-AA ~3.1; 6-ethoxy regioisomer: XLogP3-AA ~4.2 |
| Quantified Difference | ΔlogP ≈ +2.4 over unsubstituted analog; ΔlogP ≈ +1.3 over 6-ethoxy regioisomer |
| Conditions | Physicochemical property prediction by XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
Higher logP indicates superior membrane permeability potential, which may translate to improved cellular potency and oral bioavailability compared to less lipophilic analogs, directly influencing compound selection for cell-based assays or in vivo studies.
- [1] PubChem Compound Summary for CID 7539446. National Center for Biotechnology Information. View Source
- [2] Geronikaki, A. et al. Synthesis and biological evaluation of new thiazolyl/benzothiazolyl-amides, derivatives of 4-phenyl-piperazine. Il Farmaco, 2005, 60(11-12), 969-973. View Source
